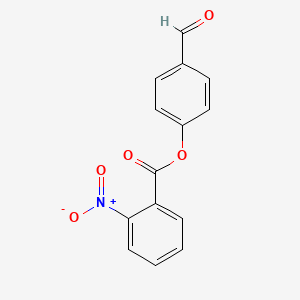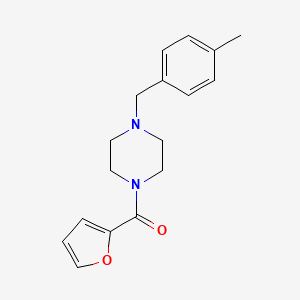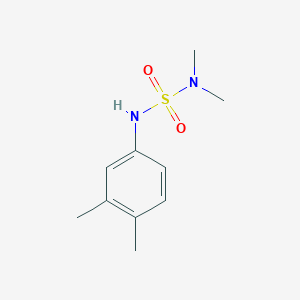![molecular formula C12H15Cl2NO2 B5819188 4-[2-(2,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5819188.png)
4-[2-(2,4-dichlorophenoxy)ethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2,4-dichlorophenoxy)ethyl]morpholine, also known as 'DCPEM', is a synthetic compound that belongs to the class of morpholine derivatives. It is a potent bioactive molecule that has been widely used in scientific research for its diverse pharmacological properties.
Applications De Recherche Scientifique
DCPEM has been used in various scientific studies due to its diverse pharmacological properties. It has been shown to possess anticonvulsant, analgesic, anxiolytic, and anti-inflammatory activities. It has also been reported to have potential therapeutic effects in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
Mécanisme D'action
The exact mechanism of action of DCPEM is not well understood. However, it has been reported to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. DCPEM has been shown to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
DCPEM has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of GABA in the brain, which leads to a decrease in anxiety and anxiolytic effects. It has also been shown to decrease the release of glutamate, which is involved in the pathogenesis of neurodegenerative diseases. Moreover, DCPEM has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DCPEM has several advantages for lab experiments. It has a high potency and selectivity for its pharmacological targets, which makes it an ideal tool for studying the GABAergic system. Moreover, it has a well-established synthesis method and has been extensively studied in various scientific studies. However, DCPEM also has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which makes it difficult to maintain a stable concentration in vivo. Moreover, it has a low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
DCPEM has shown great potential as a therapeutic agent for various neurological and inflammatory diseases. Future research should focus on elucidating the exact mechanism of action of DCPEM and identifying its potential targets in the brain. Moreover, future studies should also focus on developing more stable and water-soluble analogs of DCPEM, which can be administered in vivo more easily. Additionally, DCPEM can also be used as a tool for studying the GABAergic system, and future research should focus on identifying new targets and pathways within this system.
Conclusion:
In conclusion, DCPEM is a potent bioactive molecule that has been extensively studied for its diverse pharmacological properties. It has shown great potential as a therapeutic agent for various neurological and inflammatory diseases. Although it has some limitations for lab experiments, it has several advantages that make it an ideal tool for studying the GABAergic system. Future research should focus on elucidating its exact mechanism of action and identifying its potential targets in the brain.
Méthodes De Synthèse
DCPEM can be synthesized by reacting 2,4-dichlorophenol with ethylene oxide in the presence of a base, followed by the reaction of the resulting product with morpholine. The final product is obtained after purification through column chromatography. This synthesis method has been well established and has been used in various scientific studies.
Propriétés
IUPAC Name |
4-[2-(2,4-dichlorophenoxy)ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c13-10-1-2-12(11(14)9-10)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJCELAIKGZXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5819157.png)
![[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B5819159.png)

![3-phenylacrylaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5819178.png)
![2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5819184.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)
![N-[4-({[2-(3,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5819203.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819206.png)

![1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5819216.png)